![molecular formula C9H9Cl2NO4S B1430651 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 1461705-33-8](/img/structure/B1430651.png)
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.15 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamido-2-methoxybenzenesulfonyl chloride. One common method includes the use of N-chlorosuccinimide as a chlorinating agent . The reaction is carried out in an inert atmosphere at controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent chlorination steps . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar in structure but lacks the acetamido group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group and an acetamido group but differs in the functional group attached to the benzene ring.
Uniqueness
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the acetamido and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis .
Biological Activity
5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride is an organic compound with significant potential in various biological applications. This article focuses on its biological activity, including its mechanisms, applications in drug development, and comparative studies with related compounds.
- Molecular Formula : C9H9Cl2NO4S
- Molecular Weight : 298.15 g/mol
- IUPAC Name : 4-acetamido-5-chloro-2-methoxybenzenesulfonyl chloride
The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This property allows the compound to undergo nucleophilic substitution reactions, making it a versatile reagent in organic synthesis and medicinal chemistry. The mechanism involves the following steps:
- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines or alcohols.
- Formation of Sulfonamide Derivatives : Upon reaction with amines, it forms sulfonamide derivatives, which have notable biological activities.
- Reactivity with Biological Targets : The compound may interact with various enzymes and receptors, leading to pharmacological effects.
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives exhibit antibacterial properties. For instance, studies comparing the activity of various synthesized compounds showed that derivatives of this compound displayed moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strains Tested | Activity Level |
---|---|---|
This compound | Staphylococcus aureus, E. coli | Moderate to Strong |
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. In vitro studies have shown that sulfonamide derivatives can inhibit the growth of cancer cell lines such as MCF-7 (human breast cancer) by inducing apoptosis . The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase II (hCA II), which is relevant in the treatment of glaucoma and other conditions .
Applications in Drug Development
The compound serves as a precursor in the synthesis of biologically active molecules. Its application extends to:
- Drug Design : Used in developing new pharmaceuticals targeting bacterial infections and cancer.
- Biochemical Assays : Acts as a reagent in various biochemical assays due to its electrophilic nature.
Comparative Studies
When compared to similar compounds, such as 5-Chloro-2-methoxybenzenesulfonyl chloride, this compound exhibits enhanced reactivity due to the presence of both acetamido and sulfonyl groups. This unique structure contributes to its diverse biological activities.
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Acetamido and sulfonyl groups | Antibacterial, anticancer |
5-Chloro-2-methoxybenzenesulfonyl chloride | Lacks acetamido group | Limited biological activity |
Case Studies
A notable case study involved the synthesis of various sulfonamide derivatives from this compound and their evaluation against different bacterial strains. The results indicated that modifications on the amine component significantly influenced antibacterial potency, suggesting a structure–activity relationship that could guide future drug design efforts .
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-5(13)12-7-4-8(16-2)9(3-6(7)10)17(11,14)15/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWQRAKSPMCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-33-8 | |
Record name | 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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